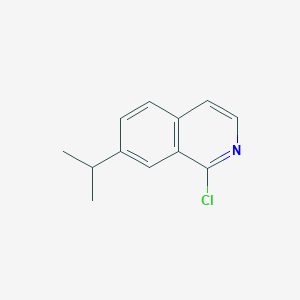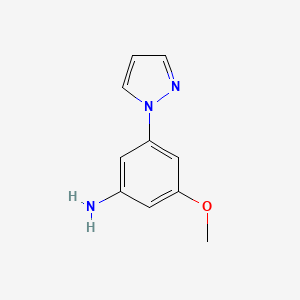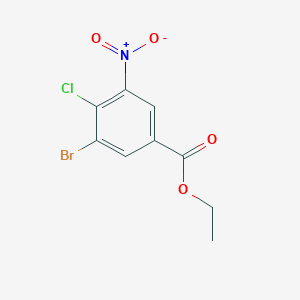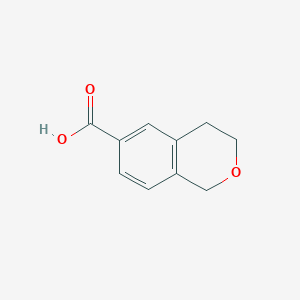![molecular formula C9H9ClF3NO B1432612 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine CAS No. 1511337-30-6](/img/structure/B1432612.png)
2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine
Vue d'ensemble
Description
“2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is a chemical compound. It is used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid is used as a reagent . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of “this compound” is C14H11BClF3O3 . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it is used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 59-63 °C . The compound is a white to almost white powder to crystal .Applications De Recherche Scientifique
Pharmaceutical Intermediates
2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group is particularly significant as it can improve the biological activity and metabolic stability of pharmaceuticals . This compound serves as a building block in the creation of more complex molecules that are used in medication development.
Fluorine Chemistry
As a compound containing a trifluoromethyl group, it is of interest in the field of fluorine chemistry, where researchers explore the synthesis and reactivity of fluorinated compounds. This area of research is vital for the discovery of new reactions and the development of fluorine-containing pharmaceuticals and agrochemicals .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed that the compound interacts with its target, thymidylate synthase, leading to changes in the enzyme’s function . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in DNA synthesis and repair. By inhibiting Thymidylate synthase, the compound disrupts the production of dTMP, a critical component of DNA. This disruption can lead to downstream effects such as halted cell division and potential cell death .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of Thymidylate synthase. This inhibition can disrupt DNA synthesis and repair, potentially leading to cell cycle arrest and cell death .
Propriétés
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDABYUGVYUNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)



![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)


